2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid
Description
2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid is a pyrimidine derivative featuring a thioether linkage between a 4,6-diaminopyrimidine ring and a methyl-substituted propionic acid moiety. Its IUPAC name is 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-2-methylpropanoic acid, with a molecular formula of C₈H₁₂N₄O₂S and a molecular weight of 228.27 g/mol . The compound is registered under CAS number 879063-25-9 and is structurally characterized by:
Properties
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c1-8(2,6(13)14)15-7-11-4(9)3-5(10)12-7/h3H,1-2H3,(H,13,14)(H4,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIUIVDLPSVJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC1=NC(=CC(=N1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-diaminopyrimidine and 2-methyl-propionic acid chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. A suitable solvent, such as dichloromethane, is used, and the reaction is typically conducted at a temperature range of 0°C to room temperature.
Catalysts: A catalyst, such as triethylamine, may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction conditions is common to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfonic acids, sulfonyl chlorides.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: N-substituted derivatives of the pyrimidinylsulfanyl group.
Scientific Research Applications
2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antimalarial, antitumor, and anti-inflammatory agents.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimalarial applications, the compound may inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Amino vs.
- Chain Length : The butyric acid analog (C₄ chain) exhibits increased lipophilicity compared to the propionic acid (C₃) variants, which may influence membrane permeability and metabolic stability .
Biological Activity
2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid is a pyrimidine derivative with significant potential in medicinal chemistry. It has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : CHNOS
- Molecular Weight : 228.27 g/mol
- CAS Number : 879063-25-9
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In an experimental setup, the compound was evaluated for its cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The results demonstrated significant inhibition of cell proliferation with IC values lower than those of standard chemotherapeutic agents:
| Cell Line | IC (µM) | Standard Agent IC (µM) |
|---|---|---|
| MCF-7 | 0.09 ± 0.0085 | Doxorubicin (0.15 ± 0.01) |
| A549 | 0.03 ± 0.0056 | Erlotinib (0.05 ± 0.005) |
| HCT-116 | 0.12 ± 0.064 | Gemcitabine (0.10 ± 0.02) |
These findings suggest that this compound may serve as a promising candidate for further development in anticancer therapies .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored, particularly against Gram-negative and Gram-positive bacteria.
Study Findings
In vitro tests against various bacterial strains revealed that the compound exhibited notable antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics:
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 32 | Ampicillin (16) |
| Staphylococcus aureus | 16 | Vancomycin (8) |
| Klebsiella pneumoniae | 64 | Cefotaxime (32) |
The results indicate that the compound could be a valuable addition to the arsenal against antibiotic-resistant strains .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cellular processes. For instance, it has been shown to act as a dual inhibitor of topoisomerase II and EGFR, which are crucial targets in cancer therapy.
Enzyme Inhibition Studies
Research demonstrated that the compound effectively inhibits topoisomerase II activity, leading to increased apoptosis in cancer cells. The inhibition constant (K) was found to be significantly lower than that of traditional inhibitors:
| Enzyme | K (nM) | Traditional Inhibitor K (nM) |
|---|---|---|
| Topoisomerase II | 25 | Doxorubicin (50) |
| EGFR | 30 | Erlotinib (40) |
This dual inhibition mechanism enhances its therapeutic potential by targeting multiple pathways simultaneously .
Q & A
Q. What are the common synthetic routes for preparing 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid and its analogs?
The synthesis typically involves coupling a pyrimidine-thiol derivative with a methyl-substituted propionic acid backbone. Key steps include:
- Thiol-pyrimidine coupling : Reacting 4,6-diamino-2-mercaptopyrimidine with 2-methylpropionic acid derivatives under basic conditions (e.g., K₂CO₃/DMF) to form the sulfanyl bridge .
- Protecting groups : Use of tert-butyloxycarbonyl (Boc) or other amine-protecting groups to prevent side reactions during coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the sulfanyl linkage (δ ~2.5–3.5 ppm for CH₂-S) and methyl groups (δ ~1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 285.1) .
- X-ray Crystallography : For structural elucidation, use SHELX programs (SHELXL for refinement) to resolve bond lengths (e.g., C-S bond ~1.75–1.80 Å) and dihedral angles .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential dust/aerosol formation .
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can researchers optimize the compound’s inhibitory activity against enzymes like CYP26A1?
- Structure-Activity Relationship (SAR) : Modify substituents on the pyrimidine ring (e.g., introducing electron-withdrawing groups like -Cl or -CN) to enhance binding affinity .
- Enzyme Assays : Conduct microsomal CYP26A1 inhibition assays (e.g., MCF-7 cell line) with IC₅₀ comparisons to standards like liarozole .
- Docking Studies : Use molecular modeling (AutoDock, Schrödinger) to predict interactions with the enzyme’s active site .
Q. How can structural discrepancies between computational predictions and experimental crystallographic data be resolved?
- Refinement Tools : Apply SHELXL for high-resolution refinement, adjusting thermal parameters and hydrogen bonding networks .
- Complementary Methods : Validate with DFT calculations (e.g., Gaussian09) to compare predicted vs. observed bond angles (e.g., C-S-C angle ~100–105°) .
- Twinned Data Analysis : Use SHELXE for deconvoluting twinned crystals, especially in low-symmetry space groups .
Q. What strategies are effective in designing analogs with improved pharmacokinetic properties?
- LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce hydrophobicity while maintaining cell permeability (target LogP < 3.8) .
- Metabolic Stability : Replace labile esters (e.g., methyl ester) with amides or heterocycles to resist hydrolysis .
- In Vivo Testing : Use murine models to assess bioavailability and half-life, correlating with in vitro microsomal stability data .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data across similar analogs?
- Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 0.1–100 μM) to confirm IC₅₀ trends .
- Batch Variability : Test multiple synthetic batches to rule out impurities affecting activity .
- Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence-based vs. radiometric assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
